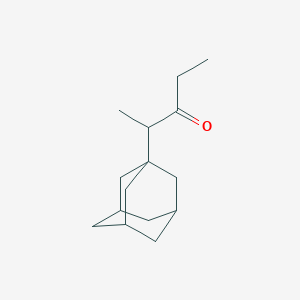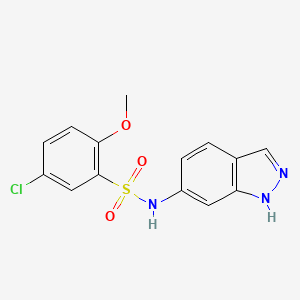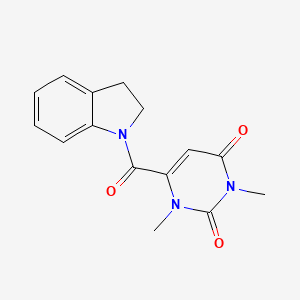![molecular formula C26H36N2O4S2 B14945600 4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B14945600.png)
4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE is a complex organic compound with a unique structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups, including a bicyclic azabicyclo octane system
Métodos De Preparación
The synthesis of 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the sulfonamide group: This is achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the bicyclic azabicyclo octane system: This step involves the use of specific reagents and conditions to introduce the bicyclic system onto the benzene ring.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Análisis De Reacciones Químicas
4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound is used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, leading to inhibition of their activity. The bicyclic azabicyclo octane system may also play a role in binding to specific receptors or proteins, modulating their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE include other sulfonamide derivatives and compounds with bicyclic systems. Some examples are:
N-(2,6-Dimethylphenyl)-4-(2-methyl-2-propanyl)benzenesulfonamide: Similar structure but lacks the bicyclic system.
4-(2-Methyl-2-propanyl)-N-(3-sulfamoylphenyl)benzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring.
N-(3-(1,8,8-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)phenyl)-4-(2-methyl-2-propanyl)benzenesulfonamide: Similar structure but with variations in the positioning of functional groups.
The uniqueness of 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H36N2O4S2 |
|---|---|
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H36N2O4S2/c1-24(2,3)19-12-14-21(15-13-19)33(29,30)27-20-9-7-10-22(17-20)34(31,32)28-18-26(6)16-8-11-23(28)25(26,4)5/h7,9-10,12-15,17,23,27H,8,11,16,18H2,1-6H3 |
Clave InChI |
KBHFRXNQFOGYBM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCCC1(CN2S(=O)(=O)C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate](/img/structure/B14945524.png)
![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)

![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B14945545.png)

![3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B14945559.png)
![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
![2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-](/img/structure/B14945568.png)
![methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate](/img/structure/B14945569.png)

![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)
![4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945599.png)
![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine](/img/structure/B14945605.png)
![3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14945619.png)
